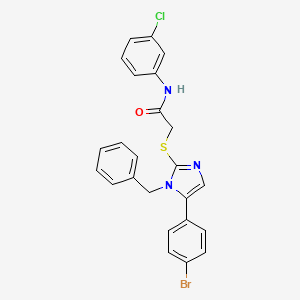
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H19BrClN3OS and its molecular weight is 512.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-((1-benzyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H19BrClN3OS, with a molecular weight of approximately 512.8 g/mol. The structural features include an imidazole ring, a bromophenyl group, and a chlorophenyl acetamide moiety, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19BrClN3OS |
| Molecular Weight | 512.8 g/mol |
| CAS Number | 1207023-01-5 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the imidazole ring is crucial for its cytotoxic properties. For instance, compounds with similar structures have shown significant inhibition against various cancer cell lines. The IC50 values for related thiazole derivatives have been reported in the range of 1.61 µg/mL to 1.98 µg/mL, indicating strong anticancer effects .
Mechanism of Action :
The compound is believed to interact with specific molecular targets such as enzymes involved in cancer cell proliferation. The imidazole ring can coordinate with metal ions, enhancing its binding affinity to these targets .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also demonstrated promising antimicrobial activity. Research indicates that derivatives with similar structural features exhibit significant antibacterial effects comparable to standard antibiotics like norfloxacin .
Case Study :
A study on thiazole derivatives found that specific substitutions on the phenyl ring significantly enhanced their antibacterial potency against strains such as Staphylococcus epidermidis . This suggests that modifications to the structure of this compound could optimize its antimicrobial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Bromine Substitution : The presence of bromine on the phenyl ring enhances hydrophobic interactions, increasing biological activity.
- Imidazole Ring : Essential for cytotoxicity; modifications can lead to varying degrees of activity.
- Chlorophenyl Group : Contributes to the overall stability and interaction profile of the compound.
Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:
- Cytotoxicity Assays : Various derivatives were tested against different cancer cell lines, revealing that modifications in substituents significantly affect their potency.
- Molecular Dynamics Simulations : These simulations have shown how the compound interacts at a molecular level with target proteins involved in cancer progression .
Propriétés
IUPAC Name |
2-[1-benzyl-5-(4-bromophenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3OS/c25-19-11-9-18(10-12-19)22-14-27-24(29(22)15-17-5-2-1-3-6-17)31-16-23(30)28-21-8-4-7-20(26)13-21/h1-14H,15-16H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPDRLAOBPEXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














